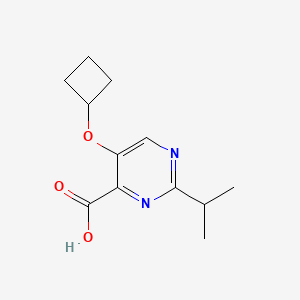

5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid

CAS No.: 1457497-47-0

Cat. No.: VC8425199

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1457497-47-0 |

|---|---|

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | 5-cyclobutyloxy-2-propan-2-ylpyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H16N2O3/c1-7(2)11-13-6-9(10(14-11)12(15)16)17-8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H,15,16) |

| Standard InChI Key | NFEHJNHIFHFLDO-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NC=C(C(=N1)C(=O)O)OC2CCC2 |

| Canonical SMILES | CC(C)C1=NC=C(C(=N1)C(=O)O)OC2CCC2 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s pyrimidine backbone contains nitrogen atoms at positions 1 and 3, forming an aromatic six-membered ring. Key substituents include:

-

Cyclobutoxy group (position 5): A four-membered cyclic ether linked via an oxygen atom, introducing steric bulk and conformational constraints.

-

Isopropyl group (position 2): A branched alkyl chain enhancing lipophilicity and influencing binding interactions.

-

Carboxylic acid (position 4): A polar functional group capable of hydrogen bonding and salt formation, critical for interactions with biological targets .

Molecular Formula and Physicochemical Properties

-

Molecular formula: .

-

Molecular weight: 236.27 g/mol.

-

Solubility: Moderate aqueous solubility due to the carboxylic acid, balanced by hydrophobic contributions from cyclobutoxy and isopropyl groups. Predicted logP: ~1.8 (indicating moderate lipophilicity).

-

Acid dissociation constant (pKa): The carboxylic acid moiety likely has a pKa of ~4.5, enabling ionization at physiological pH .

Synthetic Strategies and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of a pyrimidine core:

-

Introduction of the isopropyl group at position 2 via nucleophilic substitution or cross-coupling reactions.

-

Installation of the cyclobutoxy group at position 5 using radical alkoxylation or Minisci-type reactions .

-

Carboxylic acid formation at position 4 through oxidation of a methyl ester precursor or direct carboxylation.

Minisci Reaction for Alkoxycarbonylation

The radical-based Minisci reaction, as demonstrated for 5-bromopyrimidine-4-carboxylate synthesis , offers a viable pathway. Key steps include:

-

Radical generation: Iron(II)-mediated decomposition of alkyl pyruvates with hydrogen peroxide produces alkoxycarbonyl radicals.

-

Regioselective substitution: The radical selectively attacks position 4 of the pyrimidine ring, driven by electronic and steric factors .

Example Protocol (adapted from Regan et al. ):

-

Reagents: 5-Bromo-2-isopropylpyrimidine, cyclobutanol, FeSO₄, H₂O₂, acetic acid.

-

Conditions: Biphasic toluene-water system at 0–5°C.

-

Yield: ~40–50% after purification via flash chromatography.

Physicochemical and Spectroscopic Data

Spectral Characteristics

-

¹H NMR: Expected signals include a singlet for the pyrimidine proton at position 6 (~8.9 ppm), a multiplet for cyclobutoxy protons (~4.5–2.5 ppm), and a triplet for the isopropyl methyl groups (~1.3 ppm).

-

¹³C NMR: Carboxylic acid carbon at ~170 ppm, pyrimidine carbons at ~160–150 ppm, and cyclobutoxy carbons at ~75–25 ppm .

Industrial and Research Applications

Medicinal Chemistry

-

Lead optimization: The carboxylic acid group allows for salt formation (e.g., sodium or potassium salts) to improve bioavailability.

-

Prodrug development: Esterification of the carboxylic acid could enhance membrane permeability.

Material Science

-

Coordination polymers: The pyrimidine ring and carboxylic acid may act as ligands for metal-organic frameworks (MOFs).

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Competing substitution at positions 4 and 6 may require directing groups or tailored reaction conditions.

-

Yield optimization: Scalability of radical reactions remains a hurdle; catalytic methods using photoredox chemistry could be explored.

Biological Screening

-

Target identification: High-throughput screening against kinase libraries is warranted.

-

Toxicity profiling: In vitro assays (e.g., hepatocyte viability) are needed to assess safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume